molecular formula C5H12ClNO2 B2914315 2-(Ethylamino)propanoic acid hydrochloride CAS No. 122890-57-7

2-(Ethylamino)propanoic acid hydrochloride

Cat. No.: B2914315
CAS No.: 122890-57-7
M. Wt: 153.61
InChI Key: AYJORTVGNUTUMD-UHFFFAOYSA-N
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Description

2-(Ethylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylamino)propanoic acid hydrochloride typically involves the reaction of ethylamine with a suitable precursor, such as 2-bromopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C2H5NH2 + BrCH2COOH} \rightarrow \text{C2H5NHCH2COOH} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or halides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-(Ethylamino)propanoic acid hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of various organic compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The ethylamino group plays a crucial role in binding to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-(Methylamino)propanoic acid hydrochloride
  • 2-(Isopropylamino)propanoic acid hydrochloride
  • 2-(Butylamino)propanoic acid hydrochloride

Comparison: 2-(Ethylamino)propanoic acid hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity to molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-(ethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-6-4(2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJORTVGNUTUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122890-57-7
Record name 2-(ethylamino)propanoic acid hydrochloride
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